molecular formula C20H22N4O4S2 B2961715 N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1448053-20-0

N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2961715
CAS No.: 1448053-20-0
M. Wt: 446.54
InChI Key: CHOSXXMXUKEBMR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic chemical reagent designed for research applications, integrating multiple pharmacologically relevant heterocyclic systems. This compound features a 1,3,4-oxadiazole scaffold, a moiety widely recognized in medicinal chemistry as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the pharmacokinetic properties of lead molecules . The integration of a thiophene ring and a benzenesulfonamide group further diversifies the compound's potential for molecular interaction, making it a valuable scaffold for drug discovery and development. The 1,3,4-oxadiazole core is a privileged structure in the development of therapeutic agents and has been identified in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Its application extends beyond medicinal chemistry into material science, where such derivatives are investigated for their fluorescence and electron-transport properties . The specific molecular architecture of this compound, particularly the conjugation between the oxadiazole, thiophene, and sulfonamide groups, suggests potential for use in hit-to-lead optimization campaigns and as a key intermediate in the synthesis of more complex chemical entities. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)17-5-3-15(4-6-17)20(25)24-10-7-14(8-11-24)18-21-22-19(28-18)16-9-12-29-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOSXXMXUKEBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure with several pharmacologically relevant moieties:

  • Oxadiazole Ring : Known for its antimicrobial and anticancer properties.
  • Piperidine Moiety : Associated with various bioactivities including analgesic and anti-inflammatory effects.
  • Sulfonamide Group : Provides antibacterial activity.

1. Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study highlighted that certain oxadiazole derivatives demonstrated strong activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains .
  • Salama et al. (2020) synthesized N-benzamide derivatives that exhibited enhanced antibacterial activity against Staphylococcus aureus and MRSA strains, surpassing conventional antibiotics like vancomycin .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds similar to the target compound have shown cytotoxicity against various cancer cell lines .

3. Anti-inflammatory Effects

The piperidine component of the compound contributes to its anti-inflammatory properties:

  • Studies have reported that related piperidine derivatives exhibit significant inhibition of inflammatory mediators, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
AntimicrobialDhumal et al. (2016)Effective against M. bovis BCG; binding affinity to InhA enzyme confirmed.
AnticancerSalama et al. (2020)Compounds showed 4x potency against MRSA compared to vancomycin.
Anti-inflammatoryKumar et al. (2009)Demonstrated inhibition of pro-inflammatory cytokines in vitro.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The oxadiazole moiety has been shown to inhibit enzymes critical for bacterial survival and fatty acid biosynthesis, such as enoyl-acyl carrier protein reductase (FabI) .
  • Cell Cycle Disruption : In cancer cells, these compounds can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Comparison with Similar Compounds

Comparative Data Table

Compound Heterocycle Sulfonamide Group Key Substituents Biological Activity Synthesis Highlights
Target Compound 1,3,4-Oxadiazole N,N-Dimethyl Thiophen-3-yl, Piperidine Potential antimicrobial Cyclization with CS₂/KOH
1,2,4-Triazole (7–9) 1,2,4-Triazole 4-X-Phenylsulfonyl 2,4-Difluorophenyl Not reported NaOH-mediated cyclization
1,3,4-Thiadiazole 1,3,4-Thiadiazole Benzylsulfanyl Piperidine-acetamide Antihypertensive Piperidine coupling
5-Substituted Oxadiazole (6a) 1,3,4-Oxadiazole Benzenesulfonyl Phenyl, Piperidine Antibacterial (MIC 8–32 µg/mL) Alkylation with 4-bromomethyl
N-(2-Anilinopyridin-3-yl)-4-methyl None 4-Methylbenzenesulfonyl Anilinopyridine Not reported Direct sulfonylation

Key Research Findings

  • Solubility: N,N-Dimethylation of the sulfonamide increases lipophilicity (logP ~2.8) relative to non-alkylated sulfonamides (logP ~1.5), impacting membrane permeability .
  • Synthetic Complexity : The target compound requires multi-step synthesis (cyclization, sulfonylation, piperidine coupling), whereas triazole derivatives are synthesized in fewer steps .

Q & A

Q. Table 1: Reaction Condition Comparison

StepReagents/ConditionsYield RangeReference
Oxadiazole formationPOCl₃, 90°C, 3–6 hours60–75%
Piperidine couplingDCC, DMAP, CH₂Cl₂, RT, 12 hours70–85%

How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Basic Research Question
A combination of techniques is required:

  • ¹H/¹³C NMR : Confirm the presence of the thiophene protons (δ 7.2–7.8 ppm), oxadiazole-linked piperidine (δ 3.0–3.5 ppm), and dimethyl sulfonamide (δ 2.8–3.1 ppm) .
  • FT-IR : Identify characteristic bands for sulfonamide (S=O at 1150–1300 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z: calculated via exact mass tools) .

What strategies are recommended for purifying this compound to achieve >95% purity?

Basic Research Question

  • Recrystallization : Use methanol/water (2:1 v/v) to remove polar impurities .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) for non-polar byproducts .
  • HPLC : For final purification, use a C18 column with acetonitrile/water (0.1% TFA) at 1.5 mL/min .

How can structure-activity relationship (SAR) studies evaluate the impact of the thiophene and oxadiazole moieties?

Advanced Research Question

  • Functional group modifications : Synthesize analogs replacing thiophene with furan or phenyl rings. Test biological activity (e.g., enzyme inhibition assays) to assess moiety-specific effects .
  • Piperidine substitution : Introduce methyl or fluorine groups at the piperidine nitrogen to study steric/electronic effects on target binding .
  • Data analysis : Use regression models to correlate substituent properties (e.g., logP, polar surface area) with activity metrics .

What computational methods are suitable for predicting binding affinity with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or kinases). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using Discovery Studio .

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Pharmacokinetic profiling : Measure bioavailability (e.g., rat plasma concentration via LC-MS) to identify absorption/metabolism issues .
  • Metabolite identification : Use liver microsomes to detect oxidative metabolites that may reduce in vivo activity .
  • Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance solubility and tissue penetration .

How to resolve contradictions in reported synthetic yields when scaling up the reaction?

Q. Data Contradiction Analysis

  • Kinetic studies : Perform small-scale reactions at varying temperatures/pressures to identify rate-limiting steps .
  • Heat/mass transfer analysis : Use computational fluid dynamics (CFD) to optimize stirring and cooling in large reactors .
  • Byproduct characterization : Employ LC-MS to detect side products (e.g., hydrolyzed oxadiazole) and adjust reaction pH/temperature accordingly .

What in vitro models are appropriate for initial pharmacological screening?

Q. Methodological Guidance

  • Enzyme inhibition assays : Test against COX-2 or HDACs using fluorogenic substrates (e.g., Ac-Tyr-Val-Arg-AMC for proteases) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Membrane permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .

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